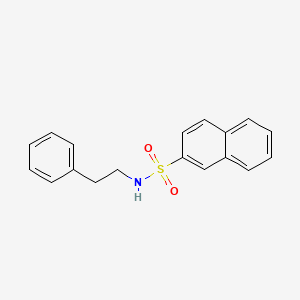

N-phenethylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(2-phenylethyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C18H17NO2S/c20-22(21,19-13-12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14,19H,12-13H2 |

InChI Key |

HVUPLMYEZGFVIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation of N Phenethylnaphthalene 2 Sulfonamide and Its Analogues

Analysis of Structural Motifs Critical for TRPM8 Modulation

The molecular architecture of N-phenethylnaphthalene-2-sulfonamide can be dissected into three key components: the naphthalene (B1677914) ring system, the N-phenethyl substituent, and the sulfonamide functional group. The interplay of these motifs dictates the compound's affinity and activity at the TRPM8 channel.

Influence of the Naphthalene Ring System

The naphthalene ring is a foundational structural motif for the activity of this antagonist class. Through combined ligand- and structure-based virtual screening approaches, naphthyl derivatives were identified as a previously undescribed chemical class of TRPM8 inhibitors. nih.gov This bicyclic aromatic system serves as a critical anchor, likely engaging in hydrophobic interactions within the TRPM8 binding pocket. The selection of this scaffold from a large chemical library was a key step in identifying potent inhibitors. mdpi.com In a high-throughput screening campaign that followed virtual screening, a naphthalenyl-thiazol derivative emerged as the most active compound among a series of related structures, underscoring the importance of the naphthalene core. nih.gov

Importance of the Phenethyl Substituent

The phenethyl group, attached to the sulfonamide nitrogen, is presumed to play a significant role in orienting the molecule within the binding site and providing additional hydrophobic interactions. While specific structure-activity relationship studies detailing the systematic modification of the phenethyl group in this exact series are not extensively detailed in the available literature, the general principles for TRPM8 antagonists emphasize the necessity of appropriately sized, hydrophobic substituents to occupy specific sub-pockets of the receptor. nih.gov Alterations to such groups in other antagonist scaffolds typically lead to significant changes in potency, suggesting the phenethyl moiety is crucial for optimizing the compound's fit and inhibitory activity. mdpi.com

Role of the Sulfonamide Functional Group

The sulfonamide linkage is a key functional group that contributes to the binding affinity of these molecules. Pharmacophore models derived from various known TRPM8 antagonists consistently feature a hydrogen bond acceptor (HBA) system. nih.gov The sulfonamide group in the this compound scaffold capably serves this role. nih.gov Computational docking studies suggest that the oxygen atoms of the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the TRPM8 binding site, thereby stabilizing the ligand-receptor complex and contributing to the compound's antagonistic effect. nih.gov

| Compound | Structure | TRPM8 Inhibition (%) |

|---|---|---|

| Compound 1 (Active) | N-(4-methoxybenzyl)-5-(naphthalen-1-yl)-1,3-thiazol-2-amine | >50% |

| Compound 2 (Inactive) | 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide | <50% |

| Compound 3 (Inactive) | N-cyclohexyl-N-methylnaphthalene-2-sulfonamide | <50% |

| Compound 4 (Inactive) | N-(4-fluorobenzyl)naphthalene-2-sulfonamide | <50% |

Rational Design Principles for Modulating TRPM8 Agonism

The development of potent and selective TRPM8 modulators from the naphthalenesulfonamide class relies on a rational, structure-based design approach. This involves understanding the specific molecular interactions between the ligand and the channel, as well as exploring the chemical space to optimize for desired pharmacological properties. researchgate.net

Ligand-TRPM8 Binding Interaction Studies (e.g., Computational Modeling)

Computational modeling has been instrumental in elucidating the binding mode of naphthalene-based antagonists. Docking simulations have been performed using homology models of the TRPM8 channel, focusing on the known menthol-binding site. nih.govnih.gov These studies indicate that TRPM8 antagonists often interact simultaneously with key residues such as Tyr745 and Asp802. nih.gov The proposed binding mode for this class of compounds involves the sulfonamide group acting as a hydrogen bond acceptor interacting with Tyr745, while another part of the molecule may act as a hydrogen bond donor interacting with Asp802. nih.gov These in-silico studies provide a structural basis for the observed activity and guide the rational design of new analogues with improved affinity. nih.gov Molecular modelling suggests that some antagonists may function as negative allosteric modulators that stabilize the closed state of the channel. nih.govresearchgate.net

Chemical Space Exploration for Potency and Selectivity Enhancement

The discovery of the naphthyl derivative class was facilitated by a comprehensive exploration of chemical space using virtual screening strategies. mdpi.com A large corporate library was screened using both ligand-based pharmacophore models and structure-based docking techniques. nih.gov This dual approach allowed for the identification of novel and diverse chemical scaffolds with the potential for TRPM8 inhibition. nih.gov Following the initial discovery, further chemical space exploration involves the synthesis and pharmacological evaluation of analogues to build a robust structure-activity relationship. mdpi.com This process aims to enhance not only the potency of the compounds but also their selectivity against other related TRP channels, such as TRPV1 and TRPA1, which is a common challenge for TRPM8 modulators. nih.gov The ultimate goal is to identify candidates with an optimal balance of potency, selectivity, and drug-like properties for potential therapeutic applications. nih.gov

Comparative Structure-Activity Relationship (SAR) within the Sulfonamide Class and Related TRPM8 Ligands

The exploration of this compound and its analogues as Transient Receptor Potential Melastatin 8 (TRPM8) antagonists is part of a broader effort to identify potent and selective modulators of this ion channel. Understanding the structure-activity relationships (SAR) of this specific chemical series in comparison to other sulfonamide-based TRPM8 ligands and mechanistically related compounds is crucial for the rational design of novel therapeutic agents.

A key structural feature of this compound is the bicyclic naphthalene ring. Research into related sulfonamide antagonists has shown that this large, hydrophobic moiety plays a significant role in ligand potency. For instance, in other series of TRPM8 antagonists, the substitution of a phenethyl group with a more conformationally restricted indanyl group has been shown to improve inhibitory activity. nih.gov This suggests that the spatial arrangement and rigidity of the substituent on the sulfonamide nitrogen are critical for optimal interaction with the receptor.

When comparing the naphthalene scaffold to other aromatic systems within the sulfonamide class, notable differences in potency emerge. Studies on quinoline-derived sulfonamides have revealed them to be potent TRPM8 antagonists. nih.gov The nitrogen atom within the quinoline (B57606) ring system may offer additional interaction points with the receptor, potentially leading to enhanced binding affinity compared to the purely hydrocarbon naphthalene system. The relative position and nature of substituents on these aromatic rings are also pivotal in determining antagonist activity.

Comparative SAR of Sulfonamide-Based TRPM8 Antagonists

| Scaffold | N-Substituent | Key SAR Observations | Potency Range (IC50) |

| Naphthalene | Phenethyl | The bicyclic hydrophobic core is crucial for activity. | Data for a full series is limited in publicly available literature. |

| Naphthalene | Indanyl | A more rigid N-substituent can enhance potency compared to the flexible phenethyl group. nih.gov | Potentially improved over phenethyl analogues. |

| Quinoline | Various alkyl/aryl | The quinoline core is associated with high antagonist potency. nih.gov | High (Specific values proprietary/in patents). |

| Benzene | Pyridyl | Represents another class of potent sulfonamide-based antagonists. | Data not available for direct comparison. |

Beyond the sulfonamide class, a diverse range of chemical scaffolds have been identified as TRPM8 antagonists, offering a broader context for the SAR of this compound. These include compounds with amide, urea, and other functional groups serving as the central linker. For example, β-lactam derivatives have been developed as potent and selective TRPM8 antagonists. The SAR of these compounds often highlights the importance of stereochemistry and the nature of hydrophobic substituents on the lactam ring.

The binding pocket of the TRPM8 channel is known to accommodate a variety of structurally distinct ligands. This promiscuity suggests that different chemotypes may achieve antagonism through varied binding modes and interactions with key amino acid residues. Therefore, while direct SAR comparisons between different classes must be made with caution, they provide valuable insights into the general pharmacophoric requirements for TRPM8 antagonism. These typically include a hydrophobic core, a hydrogen bond acceptor, and often a hydrogen bond donor, appropriately spaced.

Mechanistic Investigations of N Phenethylnaphthalene 2 Sulfonamide As a Trpm8 Agonist

Biophysical Characterization of TRPM8 Channel Modulation

The activation of the TRPM8 channel leads to distinct biophysical changes, primarily concerning ion permeation and voltage-dependent gating. Antagonists like the naphthyl sulfonamide derivatives are designed to prevent these changes.

TRPM8 is a non-selective cation channel, permeable to both monovalent and divalent cations, including sodium (Na+) and calcium (Ca2+). mdpi.comnih.gov Upon activation by stimuli such as cold or agonists like menthol (B31143), the channel opens, allowing an influx of these ions down their electrochemical gradients. This influx, particularly of Ca2+, is a critical first step in initiating intracellular signaling cascades. nih.gov The channel exhibits a preference for Ca2+ over monovalent ions, though it readily conducts Na+. mdpi.com

Studies on TRPM8 antagonists, while not directly measuring ion flux for inactive compounds, are predicated on the principle of blocking this permeation. By competitively binding to the channel, naphthyl sulfonamide derivatives are expected to prevent the conformational change required for channel opening, thereby inhibiting the influx of both Ca2+ and Na+ that is triggered by agonists or thermal stimuli. nih.gov This blockade of ion flux is the primary mechanism by which antagonists prevent the downstream physiological effects of TRPM8 activation.

TRPM8 channel activation is intrinsically voltage-dependent; its open probability increases with membrane depolarization. nih.govnih.gov Agonists like menthol and cooling agents modulate this voltage dependence, typically shifting the activation curve to more negative potentials, meaning the channel can open at normal resting membrane potentials. nih.gov

Conversely, antagonists like the urinary tract analgesic phenazopyridine (B135373) have been shown to inhibit TRPM8 by shifting the voltage dependence of activation towards more positive potentials, making it more difficult for the channel to open. nih.gov It is hypothesized that naphthyl sulfonamide antagonists would act via a similar mechanism. By stabilizing the closed state of the channel, they would increase the energy required for opening, effectively opposing the voltage-dependent gating and the sensitizing effects of agonists.

| Property | Description of Activated State (Agonist-Bound) | Hypothesized Effect of Naphthyl Sulfonamide Antagonists |

|---|---|---|

| Ion Permeability | Permeable to Ca2+ and Na+, leading to cation influx. | Inhibition of Ca2+ and Na+ influx by preventing channel opening. |

| Voltage Gating | Open probability increases with depolarization; agonists shift activation to more negative potentials. | Shifts voltage-dependence of activation to more positive potentials, stabilizing the closed state. |

Molecular Interactions and Binding Dynamics with TRPM8

The efficacy of naphthyl sulfonamide derivatives as TRPM8 antagonists is rooted in their specific molecular interactions within a defined binding pocket on the channel.

Virtual screening and docking simulations have identified a putative binding site for naphthyl sulfonamide antagonists within the TRPM8 channel. nih.gov This pocket is framed by residues from the S1-S4 transmembrane segments, also known as the voltage-sensing-like domain (VSLD), and the TRP domain. nih.govnih.gov

The naphthalene (B1677914) moiety of these compounds is thought to occupy a hydrophobic sub-pocket that is also engaged by the agonist menthol. nih.gov This region is defined by key residues that interact with the antagonist through hydrophobic and π-π stacking interactions. Another critical interaction involves the sulfonamide group, which can act as a hydrogen bond acceptor. nih.gov Docking studies suggest that these antagonists simultaneously interact with residues that are crucial for both menthol and icilin (B1674354) sensitivity. nih.gov

| Residue | Location | Type of Interaction | Relevance |

|---|---|---|---|

| Tyr745 | S2 Helix | Hydrophobic / π-π stacking | Critical for menthol activation; interacts with the naphthyl ring. nih.govnih.gov |

| Asp802 | S3 Helix | Ionic Interaction / Salt Bridge | Crucial for icilin sensitivity; interacts with positively charged groups on some antagonists. nih.govnih.gov |

| Ile746, Leu806, Phe809 | Transmembrane Helices | Hydrophobic | Form the hydrophobic pocket for the naphthalene moiety. nih.gov |

| Asn799 | S3 Helix | Hydrogen Bonding | Involved in icilin sensitivity; may interact with the antagonist's aromatic system. nih.govnih.gov |

The function of the TRPM8 channel is critically dependent on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov PIP2 is not merely a permissive factor but acts as a direct gating factor, and its binding is essential for channel activation by cold, voltage, and chemical agonists. nih.govresearchgate.net Cryo-electron microscopy studies have revealed a specific binding site for PIP2 at the interface between the transmembrane domain, the C-terminal domain, and adjacent channel subunits. nih.gov

The binding of PIP2 is thought to allosterically modulate the conformation of the agonist-binding pocket, thereby sensitizing the channel to stimuli. researchgate.net While direct studies on how antagonists affect the TRPM8-PIP2 interaction are limited, it is understood that the binding of antagonists stabilizes a channel conformation that is non-conductive, regardless of the presence of PIP2. The interaction between the antagonist and the channel likely occurs within the context of the PIP2-bound state, as this is the primary functional state of the channel in the cell membrane. mdpi.com The antagonism by naphthyl sulfonamides, therefore, represents a dominant negative modulation that overrides the sensitizing effects of PIP2.

Intracellular Signaling Cascades Blocked by TRPM8 Antagonism

Activation of TRPM8 initiates a well-defined intracellular signaling cascade that is responsible for its physiological effects. The primary trigger for this cascade is the influx of Ca2+ through the open channel. nih.gov This rise in intracellular calcium acts as a second messenger, activating a series of downstream effectors.

Key signaling molecules identified in the TRPM8 pathway include the extracellular signal-regulated protein kinase (ERK1/2). nih.gov The influx of Ca2+ leads to the activation of ERK1/2, which can then translocate to the nucleus. In the nucleus, it can activate transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), leading to changes in gene expression. nih.govmdpi.com This pathway links the initial sensory event at the plasma membrane to longer-term cellular responses.

By preventing the initial Ca2+ influx, naphthyl sulfonamide antagonists effectively shut down this entire downstream cascade. The blockade of channel opening means that ERK1/2 is not activated, and consequently, there is no subsequent activation of transcription factors like AP-1. nih.gov This interruption of the signaling pathway at its origin is fundamental to the therapeutic goal of TRPM8 antagonists in mitigating pathological conditions like chronic pain and hypersensitivity. nih.gov

Involvement of Protein Kinase Pathways (e.g., MAPK)

Information detailing the role of Mitogen-Activated Protein Kinase (MAPK) pathways or other protein kinase cascades in the signal transduction of N-phenethylnaphthalene-2-sulfonamide following TRPM8 activation is not available in the reviewed literature.

Broader Biological Activities of Sulfonamide Scaffolds Relevant to Future Research on N Phenethylnaphthalene 2 Sulfonamide

Anti-inflammatory Mechanisms and Pathways

The anti-inflammatory properties of sulfonamide-containing compounds are well-documented, with mechanisms primarily centered on the inhibition of key enzymes and modulation of inflammatory signaling pathways.

A prominent mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. rsc.org The COX-2 enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. rsc.org Certain diaryl heterocyclic sulfonamides, such as celecoxib, function as potent and selective COX-2 inhibitors. rsc.orgacs.org The selectivity of these inhibitors is attributed to the presence of the phenyl sulfonamide moiety. nih.gov This group is able to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the COX-1 isoform. rsc.orgnih.gov The sulfonamide group forms hydrogen bonds with key amino acid residues within this pocket, including Gln178, Arg499, and Phe504, which stabilizes the inhibitor-enzyme complex and accounts for its selective action. rsc.orgnih.govacs.org

Beyond COX inhibition, sulfonamide scaffolds also interact with the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. nih.govresearchgate.net The drug sulfasalazine, for example, exerts its anti-inflammatory effects by directly inhibiting IκB kinases (IKK-α and IKK-β). researchgate.net This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like IL-1β, IL-8, and TNF-α. nih.govresearchgate.net This targeted suppression of a key inflammatory pathway contributes significantly to the therapeutic effects of certain sulfonamides. researchgate.net However, the interaction is complex, as some NSAIDs containing a sulfonamide-related structure, like sulindac (B1681787) sulfide, have been shown under certain conditions to induce NF-κB signaling, highlighting the nuanced effects of this scaffold on inflammatory pathways. nih.gov

| Compound | Primary Mechanism | Molecular Target | Key Pathway Interaction |

|---|---|---|---|

| Celecoxib | Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis Pathway |

| Sulfasalazine | NF-κB Pathway Inhibition | IκB Kinase (IKK-α and IKK-β) | NF-κB Signaling Pathway |

Antioxidant Properties and Activation of Cellular Defense Systems (e.g., Nrf2 Pathway)

Oxidative stress is an underlying factor in numerous pathological conditions. The sulfonamide scaffold has been identified as a valid structural framework for the development of antioxidant agents. These compounds can exert their effects through the activation of endogenous cellular defense systems, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the repressor protein Keap1. When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates into the nucleus. There, it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), promoting the transcription of a battery of cytoprotective and antioxidant genes.

Several studies have demonstrated that sulfonamide derivatives can act as potent activators of this protective pathway. They are thought to function by reacting with specific cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction. This frees Nrf2 to move to the nucleus and initiate the expression of antioxidant enzymes. This mechanism highlights the potential for sulfonamide-based compounds to mitigate oxidative damage and protect cells from stress-related pathologies, a property that has been explored for the treatment of conditions like Alzheimer's disease. eurekaselect.com

Enzyme and Protein Inhibition Profiles (e.g., Cholinesterases, Mcl-1, Carbonic Anhydrase)

The sulfonamide group is a highly effective pharmacophore that demonstrates inhibitory activity against a wide range of enzymes and proteins, making it a valuable scaffold in drug design for various diseases.

Carbonic Anhydrases (CAs): Sulfonamides are perhaps most famously known as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. tandfonline.comnih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes such as pH regulation and CO2 transport. nih.gov The primary sulfonamide group (-SO2NH2) is an excellent zinc-binding group. researchgate.net In its deprotonated, anionic form (-SO2NH-), it coordinates directly to the Zn2+ ion in the enzyme's active site, effectively blocking its catalytic activity. tandfonline.com This inhibitory action is the basis for the clinical use of sulfonamide drugs like acetazolamide (B1664987) and dorzolamide (B1670892) in treating glaucoma, edema, and epilepsy. mdpi.comtandfonline.com Different sulfonamide derivatives show varying selectivity for the 16 different human CA isoforms, with extensive research focused on designing isoform-selective inhibitors to target specific diseases, such as the tumor-associated isoforms CA IX and CA XII in cancer. mdpi.comnih.gov

Cholinesterases (AChE and BChE): The sulfonamide scaffold has also been successfully incorporated into inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.comnih.gov These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com Researchers have designed and synthesized numerous sulfonamide derivatives that show significant inhibitory potential against both cholinesterases. nih.gov Some compounds have been found to be particularly potent and selective inhibitors of BChE, which becomes more prominent in the brain as Alzheimer's disease progresses. nih.govmdpi.com For instance, certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have shown IC50 values in the low micromolar range for BChE inhibition. nih.gov

Myeloid Cell Leukemia-1 (Mcl-1): More recently, the sulfonamide scaffold has been instrumental in the development of small-molecule inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). nih.gov Mcl-1 is a member of the Bcl-2 family of proteins and is a critical cell survival factor that is overexpressed in many cancers, contributing to tumor progression and resistance to therapy. nih.govpatsnap.com Mcl-1 inhibitors work by disrupting the protein-protein interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim. patsnap.com Structure-based drug design has led to the discovery of biaryl sulfonamides that bind to the BH3-binding pocket of Mcl-1. nih.gov A unique binding interaction occurs where an oxygen atom of the sulfonamide group interacts with the Arg263 residue of Mcl-1, mimicking the natural binding of pro-apoptotic partners and ultimately triggering cell death in cancer cells dependent on Mcl-1 for survival. nih.govrsc.org

| Target Class | Specific Example(s) | Mechanism of Inhibition | Therapeutic Relevance |

|---|---|---|---|

| Carbonic Anhydrases | hCA I, hCA II, hCA IX, hCA XII | Coordination of the sulfonamide anion to the active site Zn2+ ion. tandfonline.comresearchgate.net | Glaucoma, Epilepsy, Cancer mdpi.comnih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Binding to the active site to prevent acetylcholine hydrolysis. mdpi.com | Alzheimer's Disease eurekaselect.comnih.gov |

| Bcl-2 Family Proteins | Myeloid Cell Leukemia-1 (Mcl-1) | Disruption of protein-protein interactions in the BH3 binding groove. nih.govpatsnap.com | Cancer nih.govresearchgate.net |

Advanced Methodologies and Future Directions in N Phenethylnaphthalene 2 Sulfonamide Research

Application of Advanced Spectroscopic and Structural Biology Techniques for Ligand-Target Complex Analysis

A fundamental understanding of how N-phenethylnaphthalene-2-sulfonamide interacts with the TRPM8 channel at an atomic level is crucial for rational drug design. High-resolution structural techniques are indispensable for elucidating the precise binding mode, the conformational changes induced in the channel upon binding, and the allosteric communications that lead to channel modulation.

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of near-atomic resolution structures of large membrane protein complexes like TRPM8. nih.govbiorxiv.orgpdbj.orgmdpi.com Recent cryo-EM structures of TRPM8 in its apo, agonist-bound, and antagonist-bound states have revealed a complex three-layered architecture and have begun to shed light on the ligand-binding pockets. nih.govmdpi.com Future studies employing cryo-EM with this compound will be instrumental in visualizing its direct interaction with the channel. This will allow for the precise mapping of the binding site, which for many antagonists is believed to be within the voltage-sensor-like domain (VSLD). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to study the dynamics of the this compound-TRPM8 complex in a solution state. researchgate.netresearchgate.net NMR can provide valuable information on the conformational selection and dynamics of the TRPM8 channel upon ligand binding, which may not be apparent from static cryo-EM structures. researchgate.net Such studies can reveal how the binding of this compound influences the dynamic equilibrium of the channel's conformational states, providing a more nuanced understanding of its antagonistic mechanism.

Table 1: Advanced Spectroscopic and Structural Biology Techniques

| Technique | Information Gained | Relevance for this compound Research |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ligand-TRPM8 complex. | Precise mapping of the binding site and visualization of induced conformational changes. |

| Nuclear Magnetic Resonance (NMR) | Dynamics of the ligand-receptor interaction in solution. | Understanding the conformational selection and dynamic landscape of TRPM8 upon binding. |

Computational Chemistry and In Silico Screening for Novel Analogues

Computational approaches are becoming increasingly powerful in the discovery and optimization of novel drug candidates. For this compound, these methods can be leveraged to design analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

Structure-based drug design (SBDD) will be heavily reliant on the high-resolution structural data obtained from cryo-EM and NMR. researchgate.net By using the this compound-TRPM8 complex structure as a template, novel derivatives can be designed in silico to optimize interactions with key residues in the binding pocket. nih.gov Molecular docking simulations can predict the binding affinity and orientation of these new analogs, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.gov

Ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies, can be employed even in the absence of a high-resolution structure of the complex. researchgate.net By analyzing a series of known TRPM8 antagonists with varying potencies, a predictive QSAR model can be developed to identify the key chemical features required for high-affinity binding. This model can then be used to virtually screen large chemical libraries for novel scaffolds that possess these desired properties. A combined ligand- and structure-based virtual screening approach has been successfully used to identify novel naphthyl derivatives as potent and selective TRPM8 inhibitors. nih.gov

Development of Chemical Biology Tools for Precise TRPM8 Control

To dissect the intricate roles of TRPM8 in cellular signaling and physiology, tools that allow for the precise spatiotemporal control of its activity are invaluable. Chemical biology offers innovative strategies to develop such tools based on the this compound scaffold.

One promising avenue is the development of photoswitchable or "caged" derivatives of this compound. nih.gov By incorporating a photolabile protecting group, the antagonist activity can be kept dormant until it is "uncaged" by a specific wavelength of light. This would enable researchers to inhibit TRPM8 activity in specific cells or tissues and at precise time points, providing unprecedented control over experimental systems. The development of photoactivatable agonist-antagonist pairs for other receptors demonstrates the feasibility of this approach for achieving tight spatiotemporal control of signaling pathways. nih.gov

Another approach is the design of fluorescently labeled this compound probes. These probes would allow for the visualization of TRPM8 channels in living cells and tissues, enabling studies on channel trafficking, localization, and dynamics in response to various stimuli.

Systems Biology Approaches to Understand TRPM8-Mediated Effects

The physiological consequences of TRPM8 inhibition by this compound extend beyond the direct effect on the channel itself, influencing a network of downstream signaling pathways. A systems biology approach, which integrates experimental data with computational modeling, is necessary to unravel this complexity. researchgate.netresearchgate.netnih.gov

TRPM8 activation is known to trigger intracellular signaling cascades involving molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2), Gq-proteins, and c-Jun. nih.gov By employing transcriptomic, proteomic, and metabolomic analyses in cells treated with this compound, researchers can identify global changes in gene expression, protein levels, and metabolic profiles. This data can then be used to construct and refine computational models of TRPM8-mediated signaling networks. researchgate.net

These models can help to predict the systemic effects of TRPM8 inhibition and identify potential off-target effects or novel therapeutic applications. For instance, understanding the crosstalk between TRPM8 and other signaling pathways, such as those involved in inflammation or cell proliferation, could reveal new opportunities for combination therapies. nih.govmdpi.com

Unexplored Therapeutic Potentials and Translational Research Avenues

While the primary focus for TRPM8 antagonists like this compound has been on pain and cold hypersensitivity, there is a growing body of evidence suggesting a broader therapeutic potential. nih.govnih.govresearchgate.netd-nb.info

Table 2: Potential Therapeutic Applications of TRPM8 Antagonism

| Therapeutic Area | Rationale |

|---|---|

| Neuropathic Pain | TRPM8 is implicated in cold allodynia associated with chemotherapy-induced and other neuropathies. nih.govnih.gov |

| Migraine | TRPM8 is expressed in trigeminal sensory neurons, which are involved in the pathophysiology of migraine. nih.gov |

| Overactive Bladder | TRPM8 channels are present in bladder afferent nerves and may contribute to bladder hypersensitivity. nih.gov |

| Cancer | TRPM8 expression has been linked to the progression of certain cancers, such as prostate and colorectal cancer. mdpi.com |

Translational research will be key to advancing this compound or its optimized analogs from the laboratory to the clinic. This will involve rigorous preclinical evaluation in animal models of relevant diseases to assess efficacy and safety. nih.gov Pharmacokinetic and pharmacodynamic studies will be essential to determine the optimal dosing regimen and to ensure adequate target engagement in vivo. nih.gov Although several TRPM8 antagonists have entered clinical trials, challenges related to on-target side effects, such as alterations in thermosensation, have been encountered. researchgate.netnih.govexplorationpub.com Future research should therefore focus on developing analogs of this compound with an improved therapeutic index, potentially through mechanisms that selectively target pathological TRPM8 activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenethylnaphthalene-2-sulfonamide, and how can researchers optimize yield and purity?

- Methodology : A common approach involves sulfonation of naphthalene derivatives followed by coupling with phenethylamine. For example, naphthalene-2-sulfonyl chloride can react with phenethylamine in a nucleophilic substitution reaction under inert conditions (e.g., dry THF, 0–5°C) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to remove unreacted starting materials. Yield optimization may require stoichiometric control (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and pH monitoring during workup to minimize hydrolysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- 1H NMR : Look for aromatic protons in the naphthalene ring (δ 7.5–8.5 ppm) and phenethyl group signals (δ 2.8–3.2 ppm for CH2 adjacent to sulfonamide, δ 7.2–7.4 ppm for phenyl protons) .

- 13C NMR : Confirm sulfonamide linkage via the sulfonyl carbon (δ ~115–120 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C18H17NO2S: 319.0974) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., chloroform, ethyl acetate). Due to the sulfonamide group, moderate solubility in DMSO is expected, while limited solubility in water necessitates co-solvents (e.g., 10% ethanol/water) for biological assays .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved in structure-activity relationship (SAR) studies?

- Methodology : Perform systematic SAR using isosteric replacements (e.g., replacing the phenethyl group with benzyl or cyclohexylethyl groups) and compare activity across standardized assays (e.g., enzyme inhibition IC50, cellular viability). Use statistical tools like multivariate regression to account for variables such as lipophilicity (logP) and hydrogen-bonding capacity . Conflicting results may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Common impurities include unreacted naphthalene-2-sulfonic acid (retention time ~3.5 min) and byproducts from incomplete coupling. Gradient elution (water/acetonitrile with 0.1% TFA) improves resolution. For quantification, calibrate against certified reference standards (e.g., NIST-traceable naphthalene sulfonates) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing by exposing the compound to elevated temperatures (40°C, 75% RH) and light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS. Sulfonamides are prone to hydrolysis under acidic/basic conditions; use pH-neutral buffers for long-term storage .

Q. What computational approaches are effective in predicting the binding mode of this compound to target proteins?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase). Parameterize the sulfonamide group for accurate charge assignment. Validate predictions with mutagenesis studies targeting key binding residues (e.g., Zn²+ coordination sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.